molecular formula C10H9BrN2O2 B13915223 Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate

Cat. No.: B13915223
M. Wt: 269.09 g/mol
InChI Key: HWBSNGKKDLKSBS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H8BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and cyanomethylation. One common method involves the bromination of 3-(cyanomethyl)pyridine-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 5-substituted derivatives.

    Reduction: Formation of 5-amino-3-(cyanomethyl)pyridine-2-carboxylate.

    Oxidation: Formation of 5-bromo-3-(cyanomethyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various biochemical pathways, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate can be compared with similar compounds such as:

    Ethyl 5-bromo-3-methylpyridine-2-carboxylate: Lacks the cyanomethyl group, which may affect its reactivity and applications.

    Ethyl 5-bromo-3-(aminomethyl)pyridine-2-carboxylate: Contains an aminomethyl group instead of a cyanomethyl group, potentially altering its biological activity.

    Ethyl 5-chloro-3-(cyanomethyl)pyridine-2-carboxylate: Substitution of bromine with chlorine may influence its chemical properties and reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(3-4-12)5-8(11)6-13-9/h5-6H,2-3H2,1H3

InChI Key

HWBSNGKKDLKSBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)CC#N

Origin of Product

United States

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